molecular formula C10H9ClO3 B1348964 Methyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 53101-00-1

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B1348964
Key on ui cas rn: 53101-00-1
M. Wt: 212.63 g/mol
InChI Key: OIPOJEDRCKVDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04863947

Procedure details

Alternatively, MDBA may be prepared by the carbomethoxylation of a ketone. For example, 4-chloracetophenone reacts with excess dimethylcarbonate using sodium methoxide as a catalyst to produce methyl 4-chlorobenzoylacetate as described in U.S. Pat. No. 3,950,381. NMR data was consistent with the structure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C(C(O)=O)=C(Cl)C=CC=1Cl.[CH3:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=1)=[O:16].[CH3:24][O:25][C:26](=O)[O:27]C>C[O-].[Na+]>[Cl:23][C:20]1[CH:21]=[CH:22][C:17]([C:15]([CH2:14][C:26]([O:25][CH3:24])=[O:27])=[O:16])=[CH:18][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)CC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.